m-PEG12-DSPE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-DSPE typically involves the conjugation of methoxy-polyethylene glycol (m-PEG) with distearoylphosphatidylethanolamine (DSPE). The process often includes the activation of the carboxyl group of m-PEG using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by coupling with the amino group of DSPE .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: m-PEG12-DSPE primarily undergoes pegylation reactions, where the PEG chain is attached to various molecules to enhance their solubility and stability. It can also participate in substitution reactions where functional groups on the PEG chain are replaced with other groups to modify its properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DCC, NHS, and various solvents like dichloromethane and dimethylformamide. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG and DSPE components .
Major Products Formed: The major products formed from reactions involving this compound are typically pegylated lipids and polymers, which are used in various biomedical applications .
Scientific Research Applications
m-PEG12-DSPE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to degrade specific proteins within cells . In biology and medicine, this compound is used in the formulation of liposomes and micelles for drug delivery, enhancing the solubility and stability of therapeutic agents . In the industrial sector, it is used in the production of various pegylated products, which have improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of m-PEG12-DSPE involves its ability to form stable liposomes and micelles, which can encapsulate hydrophobic drugs and enhance their delivery to target tissues. The PEG chain provides steric stabilization, preventing the aggregation of liposomes and prolonging their circulation time in the bloodstream . The DSPE component anchors the compound to the lipid bilayer, ensuring the stability of the liposomal structure .
Comparison with Similar Compounds
Similar Compounds:
- m-PEG12-amido-PEG24-DSPE
- DSPE-PEG2000
- DSPE-PEG36-OMe
- mPEG1500-DSPE
- mPEG36-DSPE
Uniqueness: m-PEG12-DSPE is unique due to its specific PEG chain length and the presence of a methoxy group, which enhances its solubility and stability compared to other similar compounds. Its ability to form stable liposomes and micelles makes it particularly valuable in drug delivery applications .
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H132NO21P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-66(70)86-62-64(89-67(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)63-88-90(72,73)87-39-37-68-65(69)36-38-75-42-43-77-46-47-79-50-51-81-54-55-83-58-59-85-61-60-84-57-56-82-53-52-80-49-48-78-45-44-76-41-40-74-3/h64H,4-63H2,1-3H3,(H,68,69)(H,72,73)/t64-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHPVHVZJVVSU-YBWOAVOSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H132NO21P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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